2-Chloroquinoxaline-6-sulfonyl chloride
Description
Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Organic and Medicinal Chemistry
The quinoxaline ring system, which consists of a fused benzene (B151609) and pyrazine (B50134) ring, is classified as a privileged structure in medicinal chemistry. nih.govmdpi.com This designation is attributed to the recurring presence of the quinoxaline core in a multitude of biologically active compounds. researchgate.net Nitrogen-containing heterocycles, such as quinoxaline, are of particular interest in drug development due to their ability to interact with various biological targets like enzymes and receptors through hydrogen bonding and other intermolecular forces. nih.govmdpi.com
The versatility of the quinoxaline scaffold has led to its incorporation into compounds exhibiting a wide array of pharmacological activities. researchgate.net Research has demonstrated that quinoxaline derivatives possess potential applications as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. nih.govresearchgate.net This broad spectrum of activity ensures that the quinoxaline moiety remains a focal point for synthetic and medicinal chemists aiming to discover new therapeutic agents. nih.gov The development of quinoxaline hybrids, where the core is combined with other bioactive molecules, is an active area of research to enhance therapeutic potential. researchgate.net
Table 1: Reported Biological Activities of Quinoxaline Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antibacterial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Antimalarial | Infectious Diseases |
| Anticonvulsant | Neurology |
Strategic Importance of the Sulfonyl Chloride Functional Group in Synthesis
The sulfonyl chloride (-SO2Cl) functional group is a cornerstone of synthetic organic chemistry, primarily valued for its high reactivity as an electrophile. fiveable.me This reactivity allows it to readily engage with a wide range of nucleophiles, making it an exceptionally useful tool for constructing more complex molecules. molport.com The most prominent reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides (-SO2NHR). molport.com This reaction is fundamental to medicinal chemistry, as the sulfonamide linkage is a key structural feature in numerous approved pharmaceutical drugs. ekb.eg
Beyond sulfonamide formation, sulfonyl chlorides can react with alcohols to produce sulfonate esters and with thiols to yield sulfones, further expanding their synthetic utility. fiveable.memolport.com They are considered important intermediates for introducing the sulfonyl group into organic molecules, which can then be used as protecting groups or be further functionalized. fiveable.memagtech.com.cn The stability and versatility of sulfonyl chlorides make them preferred reagents for creating diverse libraries of compounds for screening and development in the pharmaceutical and agrochemical industries. molport.com
Table 2: Key Synthetic Transformations of Sulfonyl Chlorides
| Nucleophile | Product Functional Group |
|---|---|
| Primary/Secondary Amine | Sulfonamide |
| Alcohol | Sulfonate Ester |
| Thiol | Thiosulfonate |
Overview of Research Trajectories for 2-Chloroquinoxaline-6-sulfonyl chloride
The research applications of this compound are primarily centered on its role as a bifunctional building block for the synthesis of novel heterocyclic compounds. The molecule possesses two distinct reactive sites that can be addressed in a controlled manner to generate a diverse array of derivatives.
The primary research trajectory involves leveraging the highly reactive sulfonyl chloride group. This moiety serves as a synthetic handle for the introduction of a sulfonamide functional group by reacting it with various aliphatic or aromatic amines. mdpi.com This approach allows for the systematic exploration of structure-activity relationships by varying the substituent attached to the sulfonamide nitrogen. For instance, the synthesis of various quinoxaline sulfonamides has been achieved by reacting an appropriate quinoxaline sulfonyl chloride intermediate with different primary amines to produce compounds for evaluation as potential antimicrobial or anticancer agents. mdpi.com
A second, and often subsequent, research avenue focuses on the reactivity of the chlorine atom at the 2-position of the quinoxaline ring. Chloroquinoxalines are valuable substrates for a range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity and diversity of the synthesized compounds. nih.gov Researchers can first form a sulfonamide at the 6-position and then use the 2-chloro position to introduce other chemical fragments, leading to the creation of complex molecules with potential for unique biological activities. nih.govresearchgate.net This dual reactivity makes this compound a strategic starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZYTKDWOECHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Chloroquinoxaline 6 Sulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 2-chloroquinoxaline-6-sulfonyl chloride is highly electrophilic. This pronounced electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.
The general mechanism for nucleophilic attack on a sulfonyl chloride involves the formation of a pentacoordinate intermediate or a concerted process, depending on the nature of the nucleophile and the reaction conditions. The high reactivity of sulfonyl chlorides makes them valuable reagents in organic synthesis for the introduction of the sulfonyl group. nih.gov
Nucleophilic Substitution Reactions Involving this compound
Nucleophilic substitution at the sulfonyl chloride group is the most extensively studied aspect of the reactivity of compounds like this compound. These reactions are fundamental to the synthesis of a wide array of sulfonamide and sulfonate derivatives, many of which exhibit significant biological activity. mdpi.com The general transformation involves the reaction of a nucleophile with the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur atom and the nucleophile.
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction, often referred to as sulfonylation, is a cornerstone in the synthesis of medicinally important compounds. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Research on related quinoxaline (B1680401) sulfonyl chlorides, such as 2,3-diphenylquinoxaline-6-sulfonyl chloride, has demonstrated that these reactions proceed in good to excellent yields with a variety of aliphatic and aromatic primary and secondary amines. mdpi.com For example, the reaction of 2,3-diphenylquinoxaline-6-sulfonyl chloride with primary amines under basic conditions affords the corresponding N-alkyl or N-aryl sulfonamides. mdpi.com Similarly, reactions with secondary amines yield the N,N-dialkylsulfonamide derivatives. mdpi.com
Table 1: Examples of Reactions of a Quinoxaline-6-sulfonyl Chloride Derivative with Primary and Secondary Amines
| Amine | Product | Yield (%) | Reference |
| Primary Aliphatic Amine | N-Alkyl-2,3-diphenylquinoxaline-6-sulfonamide | 69-83 | mdpi.com |
| Secondary Aliphatic Amine | N,N-Dialkyl-2,3-diphenylquinoxaline-6-sulfonamide | Moderate-Good | mdpi.com |
| Pyrrolidine | 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Good | researchgate.net |
Note: The data presented is for analogous quinoxaline-6-sulfonyl chloride derivatives as specific data for this compound was not available in the searched literature.
The reaction of this compound with aromatic amines follows a similar pathway to that of aliphatic amines, yielding N-arylsulfonamides. The nucleophilicity of the aromatic amine influences the reaction rate, with electron-donating groups on the aromatic ring generally increasing the rate of reaction and electron-withdrawing groups decreasing it.
A study on the synthesis of bioactive quinoxaline-containing sulfonamides demonstrated the reaction of a quinoxaline sulfonyl chloride with various substituted aromatic amines. mdpi.com Aromatic amines with electron-donating groups, such as methyl and methoxy, reacted efficiently to give the corresponding sulfonamides in high yields. mdpi.com Conversely, aromatic amines bearing strongly electron-withdrawing groups, like a nitro group, were found to be unreactive under the same conditions. mdpi.com
Table 2: Reactivity of a Quinoxaline Sulfonyl Chloride with Substituted Aromatic Amines
| Aromatic Amine Substituent | Reactivity/Yield | Reference |
| Electron-Donating (e.g., -CH₃, -OCH₃) | High Yield | mdpi.com |
| Electron-Withdrawing (e.g., -NO₂) | No Reaction | mdpi.com |
Note: This data is based on a closely related quinoxaline sulfonyl chloride derivative.
Besides amines, this compound can react with a variety of other nucleophiles. For instance, reaction with alcohols in the presence of a base will yield sulfonate esters. Water can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.
In a study involving 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, the reactivity towards hydrazine (B178648) was also explored. researchgate.net Hydrazine, being a potent nucleophile, can displace the chloro groups on the quinoxaline ring, highlighting the reactivity of the other electrophilic sites in the molecule under certain conditions. researchgate.net
Radical and Ionic Reaction Pathways of Sulfonyl Chlorides
While nucleophilic substitution is the predominant reaction pathway for sulfonyl chlorides, they can also participate in radical and ionic reactions under specific conditions. Generally, sulfonyl chlorides can be precursors to sulfonyl radicals (RSO₂•) through processes such as photolysis, thermolysis, or single-electron transfer from a catalyst. magtech.com.cn
These sulfonyl radicals can then undergo various transformations, including addition to unsaturated systems like alkenes and alkynes. magtech.com.cnnih.gov For instance, the visible-light-induced generation of sulfonyl radicals from sulfonyl chlorides allows for the hydrosulfonylation of alkenes. nih.gov Although no specific studies on the radical reactions of this compound were found, it is plausible that this compound could undergo similar transformations under appropriate radical-generating conditions.
Ionic reaction pathways, other than the standard nucleophilic substitution, are less common for sulfonyl chlorides but can occur. For example, in the presence of strong Lewis acids, the sulfonyl chloride may be activated, facilitating reactions with weak nucleophiles.
Annulation and Addition Reactions with Unsaturated Systems
Sulfonyl chlorides are known to participate in annulation and addition reactions with unsaturated systems, often proceeding through radical or ionic intermediates. magtech.com.cn A common reaction is the addition of sulfonyl chlorides across double or triple bonds. For example, the radical addition of a sulfonyl chloride to an alkene can lead to the formation of a β-chloro sulfone. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful tool for the chlorosulfonylation of alkynes using sulfonyl chlorides, yielding (E)-selective β-chlorovinyl sulfones. mdpi.com This type of reaction involves the addition of a sulfonyl radical and a chlorine atom across the alkyne.
While specific examples of annulation or addition reactions involving this compound are not detailed in the available literature, the general reactivity of sulfonyl chlorides suggests that it could serve as a substrate in such transformations. magtech.com.cn These reactions would provide a pathway to more complex heterocyclic structures incorporating the quinoxaline-6-sulfonyl moiety.
Derivatization Strategies and Functionalization of 2 Chloroquinoxaline 6 Sulfonyl Chloride
Synthesis of Quinoxaline (B1680401) Sulfonamide Derivatives
The most prominent application of quinoxaline sulfonyl chlorides is in the synthesis of quinoxaline sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a variety of primary and secondary amines. This reaction forms a stable sulfonamide linkage and is a cornerstone in the development of compounds with potential biological activities. researchgate.netmdpi.com
The general synthesis route involves the reaction of a quinoxaline sulfonyl chloride intermediate with an appropriate amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com While specific studies on 2-Chloroquinoxaline-6-sulfonyl chloride are limited, the synthesis of analogous compounds provides insight into the reaction conditions. For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) sulfonamides involves refluxing the corresponding sulfonyl chloride with primary amines in a basic medium, resulting in moderate to good yields. mdpi.com Another example is the reaction of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline with amines and hydrazines to produce a new series of quinoxaline-sulfonamide derivatives. researchgate.net
Table 1: Synthesis of Quinoxaline Sulfonamide Derivatives from Analogous Quinoxaline Sulfonyl Chlorides
| Quinoxaline Sulfonyl Chloride Precursor | Amine | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-diphenylquinoxaline-6-sulfonyl chloride | Substituted primary amines | Reflux in basic medium | Diphenyl quinoxaline sulfonamides | 69-83 | mdpi.com |
| 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride | Aromatic amines | Solvent-free | Quinoxaline sulfonamides | Excellent | researchgate.net |
This table is generated based on data for analogous compounds due to the limited specific data for this compound.
Construction of Hybrid Quinoxaline Architectures
The concept of molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a modified mode of action. This compound can serve as a scaffold for the construction of such hybrid architectures. The sulfonyl chloride group can be reacted with a molecule containing a suitable nucleophile (like an amine or hydroxyl group) that is part of another bioactive scaffold.
For example, hybrid molecules have been synthesized by linking different pharmaceutical scaffolds through esterification or amidation reactions. mdpi.com The chloro group on the quinoxaline ring also offers a site for nucleophilic substitution, allowing for the attachment of other heterocyclic or functional moieties. The synthesis of hybrid compounds by combining two known pharmaceutical scaffolds has been shown to enhance antibacterial activity and overcome resistance mechanisms. mdpi.com
Introduction of Diverse Functional Groups for Enhanced Reactivity
The functionalization of the quinoxaline ring itself can lead to derivatives with enhanced or novel properties. Direct C-H functionalization of quinoxalines is a powerful tool in modern organic synthesis that allows for the direct transformation of C-H bonds into valuable functional groups without the need for pre-functionalization. thieme-connect.de This approach offers an efficient way to modify the quinoxaline scaffold.
Advanced Derivatization Techniques for Analytical Applications
Derivatization is a common strategy in analytical chemistry to improve the detectability and separation of analytes. While specific analytical derivatization techniques for this compound have not been detailed in the provided search results, the reactivity of the sulfonyl chloride group lends itself to such applications.
Sulfonyl chlorides can react with a variety of nucleophilic tagging reagents that contain chromophores or fluorophores, which would allow for sensitive detection by UV-Vis or fluorescence spectroscopy. This approach is widely used for the analysis of amines and phenols. The resulting sulfonamide or sulfonate ester derivatives often exhibit improved chromatographic properties, enabling better separation in techniques like HPLC.
Applications of 2 Chloroquinoxaline 6 Sulfonyl Chloride in Organic and Medicinal Chemistry
Utilization as a Key Synthetic Intermediate in Complex Molecule Construction
2-Chloroquinoxaline-6-sulfonyl chloride is a highly valued intermediate due to its two reactive sites: the sulfonyl chloride group and the chlorine atom on the quinoxaline (B1680401) ring. The sulfonyl chloride moiety (-SO₂Cl) is particularly susceptible to nucleophilic attack, making it an excellent electrophile for reactions with a wide range of nucleophiles, most notably primary and secondary amines. This reaction readily forms stable sulfonamide linkages, a key functional group in many pharmaceuticals.
This reactivity allows chemists to systematically build molecular complexity. By reacting this compound with various amines and hydrazines, researchers can generate large libraries of novel quinoxaline-sulfonamide derivatives. This fragment-based approach is a cornerstone of modern drug discovery, enabling the exploration of chemical space to identify compounds with desired biological activities. The chlorine atom at the 2-position provides an additional site for modification, often through nucleophilic aromatic substitution, further expanding the diversity of molecules that can be constructed from this single precursor.
For instance, the synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline begins with the reaction of a sulfonyl chloride derivative with pyrrolidine, showcasing the utility of the sulfonyl chloride group as a reactive handle for introducing new functionalities. Similarly, quinoxaline-6-sulfonyl chloride can be prepared from 2,3-quinoxalinedione in high yield, which is then reacted with amines to produce the corresponding sulfonamides.
Role in the Design and Synthesis of Biologically Active Quinoxaline Derivatives
The quinoxaline-sulfonamide scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological effects.
Development of Antimicrobial Agents
Quinoxaline derivatives have long been recognized for their antimicrobial properties, and those derived from this compound are no exception. The sulfonamide linkage plays a crucial role in the biological activity of these compounds.
In one study, a series of quinoxaline sulfonamides were synthesized by reacting a quinoxaline sulfonyl chloride intermediate with various aromatic amines. These compounds were then screened for their antibacterial activity against several Gram-positive and Gram-negative bacterial strains. The results indicated that specific substitution patterns on the aromatic amine moiety significantly influenced the antibacterial efficacy. For example, one synthesized quinoxaline sulfonamide derivative showed potent antibacterial and antifungal activity, with zones of inhibition measured at 14-17 mm against various microbial strains. Another study highlighted that fused quinoxalines incorporating thiadiazine or thiazole moieties, derived from a 6-(morpholine-4-sulfonyl)-2,3-dichloroquinoxaline intermediate, were synthesized to create improved antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Quinoxaline Sulfonamide Derivatives
| Compound ID | Target Microbe (Gram-positive) | Zone of Inhibition (mm) | Target Microbe (Gram-negative) | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Derivative 74 | S. aureus | 15 | E. coli | 10 |
| Derivative 75 | S. aureus | 14 | E. coli | 8 |
| Sulfadiazine (Ref.) | S. aureus | 14 | E. coli | 13 |
Data sourced from a study on quinoxaline-2,3(1H,4H)dione sulfonamide derivatives.
Synthesis of Antitumor and Anticancer Compounds
The quinoxaline core is a key component in several anticancer agents, and this compound provides a direct route to novel compounds in this class. The resulting sulfonamides have been shown to exhibit significant cytotoxicity against a range of human cancer cell lines.
For example, researchers synthesized a series of new anticancer quinoxaline sulfonamide derivatives by reacting 2,3-diphenylquinoxaline-6-sulfonylchloride with various primary amines. The resulting compounds were tested in vitro against a panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. Notably, derivatives containing chlorophenyl and pyridine moieties exhibited the most significant anticancer activities across the tested cell lines. The chloroquinoxaline sulfonamide known as CQS (NSC 339004) has demonstrated activity against both murine and human solid tumors and has progressed to clinical trials.
Table 2: Anticancer Activity Profile of Key Quinoxaline Sulfonamides
| Compound | Target | Mechanism of Action | Clinical Status |
|---|---|---|---|
| Chloroquinoxaline sulfonamide (CQS) | Solid Tumors | Topoisomerase IIα/β Poison | Phase II Clinical Trials |
| Erdafitinib | Urothelial Tumors | FGFR-1, -2, -3, -4 Inhibitor | FDA Approved |
| Derivative 103 (chlorophenyl-containing) | Various Cancer Cell Lines | Cytotoxicity | Preclinical |
| Derivative 104 (pyridine-containing) | Various Cancer Cell Lines | Cytotoxicity | Preclinical |
Formation of Anti-inflammatory and Immunomodulatory Agents
Chronic inflammation is implicated in numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Quinoxaline sulfonamides derived from intermediates like this compound have shown considerable promise in this area.
In a notable study, novel quinoxaline sulfonamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using a rat paw edema model. The synthesis involved the sulfonation of 2,3-diphenylquinoxaline (B159395) to produce the corresponding sulfonyl chloride, which was then reacted with a series of aliphatic and aromatic amines. The resulting compounds demonstrated varying degrees of inflammation reduction, highlighting the potential of this chemical class to yield new nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of quinoxalines are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.
Elaboration of Antiviral Scaffolds
The broad biological activity of quinoxalines extends to antiviral applications. While direct synthesis from this compound is less commonly cited for antivirals compared to other activities, the closely related 2-chloroquinoxaline is a well-established precursor for antiviral compounds. For instance, a series of penta-1,4-dien-3-one oxime ethers containing a quinoxaline moiety were synthesized from 2-chloroquinoxaline and showed distinct activity against the Tobacco Mosaic Virus (TMV). The general synthetic accessibility of quinoxaline sulfonamides makes them an attractive platform for developing novel agents against a range of viral pathogens, including HCV, where substituted quinoxaline compounds have been patented as NS3 protease inhibitors.
Preparation of Enzyme Inhibitors (e.g., Topoisomerase IIα/β, Kinases, PI3K)
Many modern therapeutics function by inhibiting specific enzymes that are overactive in disease states. The quinoxaline sulfonamide scaffold is particularly effective in generating potent and selective enzyme inhibitors.
Topoisomerase IIα/β Inhibitors: Topoisomerases are critical enzymes involved in DNA replication and are validated targets for anticancer drugs. Chloroquinoxaline sulfonamide (CQS) has been identified as a poison for both topoisomerase IIα and topoisomerase IIβ. This dual inhibition mechanism contributes to its efficacy against solid tumors. CQS is structurally related to another quinoxaline-based topoisomerase II poison, XK469, establishing this scaffold as a new and important class of topoisomerase inhibitors.
Kinase Inhibitors: Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Quinoxaline derivatives have been successfully developed as kinase inhibitors. Patented research has identified benzene (B151609) sulfonamide derivatives of quinoxaline specifically as kinase inhibitors with anticancer potential. Furthermore, certain indenoquinoxaline derivatives have been identified as specific inhibitors of the c-Jun N-terminal kinase (JNK) family, which are involved in inflammatory responses.
PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth and survival and is frequently mutated in human cancers. Consequently, PI3K is a major target for cancer therapy. Several patented quinoxaline sulfonamide derivatives have been explicitly designed as PI3K inhibitors for treating cancer, autoimmune disorders, and inflammatory diseases. For example, quinoxaline-containing pyridine-3-sulfonamide and 2-chloro-5-methoxyphenylamino-based quinoxaline sulfonamide derivatives are among the compounds patented for their PI3K inhibitory activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline |
| 2,3-diphenylquinoxaline |
| 2,3-diphenylquinoxaline-6-sulfonylchloride |
| 2-chloro-5-methoxyphenylamino-quinoxaline sulfonamide |
| 2-chloroquinoxaline |
| Chloroquinoxaline sulfonamide (CQS) |
| Erdafitinib |
| Sulfadiazine |
Creation of Neuropharmacological and Antileishmanial Agents
This compound serves as a versatile scaffold in the synthesis of novel compounds with potential therapeutic applications, particularly in the realms of neuropharmacology and as antiprotozoal agents against leishmaniasis. The inherent reactivity of the sulfonyl chloride group allows for its facile conversion into a wide array of sulfonamides, which are a prominent class of compounds in drug discovery.
Research into the derivatization of the quinoxaline nucleus, a privileged heterocyclic motif in medicinal chemistry, has demonstrated that modifications at the 6-position can impart significant biological activity. While direct studies on this compound are limited, research on structurally similar quinoxaline-6-sulfonyl chloride derivatives provides valuable insights into its potential applications.
For instance, a closely related analog, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, has been utilized as a key intermediate in the synthesis of novel sulfonamides with neuropharmacological properties. In one study, this compound was reacted with dibenzylamine to yield N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. This derivative, among others, was subsequently evaluated for its effects on the central nervous system.
The following table summarizes the synthesis of a key neuropharmacological precursor from a quinoxaline sulfonyl chloride derivative:
| Starting Material | Reagent | Product | Yield (%) |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline | Chlorosulfonic acid | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | 88 |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | Dibenzylamine | N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | 75 |
In the area of antileishmanial agents, the quinoxaline scaffold has been identified as a promising starting point for the development of new therapeutics. Leishmaniasis is a parasitic disease with limited treatment options, making the discovery of novel active compounds a priority. Research has shown that various substituted quinoxaline derivatives exhibit potent activity against different species of Leishmania.
While direct synthesis from this compound is not explicitly detailed in the available literature, studies on other quinoxaline derivatives highlight the potential of this class of compounds. For example, 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines have been identified as potent agents against kinetoplastid parasites, which include Leishmania species. This suggests that the strategic placement of chloro and sulfonyl-containing groups on the quinoxaline ring system can lead to significant antiprotozoal activity.
The exploration of quinoxaline-based sulfonamides as antileishmanial agents is an active area of research. The ability to generate a diverse library of sulfonamides from this compound makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing antileishmanial potency and selectivity.
Contributions to Emerging Fields (e.g., Materials Science)
Beyond its applications in medicinal chemistry, the unique chemical architecture of this compound suggests its potential utility in the burgeoning field of materials science. While specific applications of this particular compound are not yet extensively documented, the broader class of sulfonyl chlorides and quinoxaline derivatives are being explored for the creation of advanced materials with novel properties.
The sulfonyl chloride functional group is known to be a versatile handle for the chemical modification of polymers and surfaces. It can readily react with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity allows for the grafting of the quinoxaline moiety onto various material backbones, potentially imparting desirable characteristics such as:
Enhanced Thermal Stability: The rigid, aromatic structure of the quinoxaline ring system is often associated with high thermal stability. Incorporating this motif into polymers could lead to materials with improved resistance to heat degradation.
Flame Retardancy: Nitrogen- and sulfur-containing compounds are known to act as flame retardants. The presence of both elements in this compound makes its derivatives interesting candidates for this application.
Advanced Coatings and Membranes: The ability to tailor the surface properties of materials is crucial for developing specialized coatings and membranes. Derivatives of this compound could be used to create surfaces with specific functionalities, such as altered hydrophobicity or selective permeability.
Electronic Materials: Quinoxaline derivatives have been investigated for their applications in organic electronics, owing to their electron-deficient nature which can be useful in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The sulfonyl chloride group provides a reactive site to incorporate these molecules into larger conjugated systems or onto electrode surfaces.
The following table outlines the potential applications of sulfonyl chloride derivatives in materials science:
| Application Area | Potential Role of Sulfonyl Chloride Derivatives |
| Polymer Science | Functionalization of polymers to enhance thermal stability and flame retardancy. |
| Advanced Coatings | Creation of specialized coatings with tailored surface properties. |
| Specialized Membranes | Development of membranes with selective permeability. |
| Electronic Devices | Synthesis of components for organic electronic devices. |
While the direct contributions of this compound to materials science are still an emerging area of research, the known properties of its constituent functional groups point towards a promising future for this compound in the development of next-generation materials.
Spectroscopic Characterization and Structural Elucidation of 2 Chloroquinoxaline 6 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.
For the parent compound, 2-Chloroquinoxaline-6-sulfonyl chloride , the ¹H NMR spectrum is expected to show distinct signals corresponding to the four aromatic protons on the quinoxaline (B1680401) ring system. The proton at the C-3 position is anticipated to appear as a singlet, significantly downfield due to the deshielding effects of the adjacent nitrogen atom and the chlorine at C-2. The three protons on the benzene (B151609) portion of the ring (H-5, H-7, and H-8) would form a complex ABC spin system. The H-5 proton, being ortho to the strongly electron-withdrawing sulfonyl chloride group, is expected to be the most downfield of this system, likely appearing as a doublet. The H-7 proton would be a doublet of doublets, and the H-8 proton a doublet.
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the unique electronic environment. Carbons bonded to heteroatoms, such as C-2 (bonded to Cl and N) and the carbons of the pyrazine (B50134) ring (C-3, C-9, C-10), are expected at lower fields. rsc.org The carbon atom directly attached to the sulfonyl chloride group, C-6, would also be significantly deshielded. researchgate.net Studies on various substituted quinoxalines confirm that substituent effects are generally additive, allowing for the prediction of chemical shifts with reasonable accuracy. rsc.org
In derivatives where the sulfonyl chloride is converted to a sulfonamide (e.g., by reaction with an amine), the NMR spectra would show additional signals. For instance, in an N-alkyl sulfonamide derivative, new signals corresponding to the alkyl group's protons and carbons would appear in the aliphatic region of the spectra. The proton attached to the sulfonamide nitrogen typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar quinoxaline structures and known substituent effects.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| H-3 | ~8.8 - 9.0 (s) | - |
| H-5 | ~8.4 - 8.6 (d) | - |
| H-7 | ~8.2 - 8.4 (dd) | - |
| H-8 | ~8.0 - 8.2 (d) | - |
| C-2 | - | ~150 - 152 |
| C-3 | - | ~145 - 147 |
| C-5 | - | ~132 - 134 |
| C-6 | - | ~140 - 142 |
| C-7 | - | ~130 - 132 |
| C-8 | - | ~128 - 130 |
| C-9 | - | ~142 - 144 |
| C-10 | - | ~141 - 143 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.
For This compound (C₈H₄Cl₂N₂O₂S) , high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula. The nominal molecular weight is 261.94 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S).
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals key structural features through predictable fragmentation pathways. For aryl sulfonyl chlorides and their sulfonamide derivatives, a common and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This occurs via a rearrangement mechanism. nih.gov Other expected primary fragmentation pathways for this compound include the loss of a chlorine radical (·Cl) from the sulfonyl group or the aromatic ring, and the cleavage of the C-S bond to lose the entire sulfonyl chloride radical (·SO₂Cl).
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ³⁵Cl, ³²S) | Description |
| [M]⁺ | [C₈H₄Cl₂N₂O₂S]⁺ | 262 | Molecular Ion |
| [M - Cl]⁺ | [C₈H₄ClN₂O₂S]⁺ | 227 | Loss of Chlorine radical |
| [M - SO₂]⁺ | [C₈H₄Cl₂N₂]⁺ | 198 | Neutral loss of Sulfur Dioxide |
| [M - SO₂Cl]⁺ | [C₈H₄ClN₂]⁺ | 163 | Loss of Sulfonyl chloride radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of This compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent and diagnostic peaks are those belonging to the sulfonyl chloride group. These include strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
The quinoxaline ring gives rise to several other signals. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. udel.edu The stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic system typically result in a series of sharp bands in the 1600–1450 cm⁻¹ region. libretexts.org The presence of the C-Cl bond on the aromatic ring and the S-Cl bond of the sulfonyl chloride group would also produce absorptions in the fingerprint region, generally below 800 cm⁻¹.
For sulfonamide derivatives, the IR spectrum changes characteristically. The S=O stretching frequencies shift slightly, and new bands corresponding to the N-H bond appear. A secondary sulfonamide (R-SO₂-NH-R') will typically show a single, sharp N-H stretching band in the 3350-3310 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3030 | C-H Stretch | Aromatic Ring |
| ~1600 - 1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Ring |
| ~1385 - 1370 | S=O Asymmetric Stretch | Sulfonyl Chloride |
| ~1190 - 1175 | S=O Symmetric Stretch | Sulfonyl Chloride |
| ~850 - 750 | C-H Out-of-plane Bend | Aromatic Ring |
| ~700 - 500 | C-Cl and S-Cl Stretch | Chloro/Sulfonyl Chloride |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique that determines the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. The experimental results are compared against the theoretically calculated percentages for the proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of a synthesized compound.
The molecular formula for This compound is C₈H₄Cl₂N₂O₂S, with a molecular weight of 261.94 g/mol . The theoretical elemental composition can be calculated precisely from this formula. For a newly synthesized batch of the compound, the experimentally determined percentages of C, H, N, and S should agree with the theoretical values, typically within a margin of ±0.4%, to validate the structure and purity. This technique is routinely used to characterize novel sulfonamide derivatives of quinoxaline. researchgate.net
Table 4: Theoretical Elemental Composition of this compound (C₈H₄Cl₂N₂O₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 36.69% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.54% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 27.07% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.70% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.22% |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.24% |
| Total | - | - | - | 263.10 | 100.00% |
Theoretical and Computational Studies of 2 Chloroquinoxaline 6 Sulfonyl Chloride
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in predicting how 2-Chloroquinoxaline-6-sulfonyl chloride might interact with biological macromolecules, such as proteins and enzymes. This is particularly relevant as quinoxaline (B1680401) derivatives are known to be inhibitors of various enzymes, including kinases. nih.gov Docking studies can elucidate the binding conformation and affinity of the molecule within the active site of a target protein.
In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.
Key interactions that would be analyzed include:
Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring and the oxygen atoms of the sulfonyl chloride group can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic quinoxaline ring system can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the target's active site.
Halogen Bonding: The chlorine atom attached to the quinoxaline ring can participate in halogen bonding, a specific type of non-covalent interaction.
These simulations can help identify potential biological targets for which this compound might show inhibitory activity. For instance, derivatives of quinoxaline have been investigated as inhibitors for targets like c-Met kinase, suggesting that this compound could be modeled against similar protein kinases. nih.gov
Table 1: Potential Protein Targets for Quinoxaline Derivatives and Key Interactions
| Target Class | Example Target | Potential Interactions with this compound |
|---|---|---|
| Protein Kinases | c-Met Kinase | Hydrogen bonding with backbone residues, π-π stacking with aromatic residues. |
| Reverse Transcriptase | HIV-1 RT | Hydrophobic interactions within the non-nucleoside binding pocket. nih.gov |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of this compound. These calculations provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals. dergipark.org.tr
A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov
Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the sulfonyl group's sulfur atom, a likely site for nucleophilic attack.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov QSPR models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. These models are valuable for predicting properties that are difficult or costly to measure experimentally.
For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or logP. The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related molecules. These descriptors can be topological, geometric, electronic, or constitutional.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a predictive model. nih.gov
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation with a test set of compounds. nih.gov
The validated QSPR model can then be used to predict the properties of this compound.
Table 3: Examples of Molecular Descriptors for QSPR Modeling
| Descriptor Type | Example Descriptor | Property It Can Help Predict |
|---|---|---|
| Topological | Wiener Index | Boiling Point, Viscosity |
| Constitutional | Molecular Weight | Molar Refractivity, Density |
| Geometric | Molecular Surface Area | Solubility, Permeability |
| Electronic | Dipole Moment | Dielectric Constant |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a degree of rotational freedom, understanding its preferred conformation is crucial for interpreting its reactivity and biological activity.
The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the quinoxaline ring (C6) and the sulfur atom of the sulfonyl chloride group. A potential energy surface (PES) scan can be performed by systematically rotating this C-S bond and calculating the energy at each step using quantum chemical methods.
The results of such a scan would reveal the low-energy, stable conformers as minima on the energy landscape and the transition states between them as energy maxima. This analysis helps to identify the most likely three-dimensional structure(s) the molecule will adopt under normal conditions. The global minimum conformation is the most stable and is typically used as the starting structure for molecular docking simulations.
Table 4: Hypothetical Conformational Energy Profile for C-S Bond Rotation
| Dihedral Angle (C5-C6-S-Cl) | Relative Energy (kJ/mol) | Conformation Description |
|---|---|---|
| 0° | High | Eclipsed conformation (steric hindrance) |
| ~60° | Low | Staggered (gauche) conformation |
| 120° | High | Eclipsed conformation |
Q & A
Q. What are the common synthetic routes for 2-Chloroquinoxaline-6-sulfonyl chloride, and how can their efficiency be compared?
The compound is typically synthesized via chlorosulfonation of quinoxaline derivatives. A standard method involves reacting 2-hydroxyquinoxaline with chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature), followed by quenching in ice water to precipitate the product . Efficiency comparisons should evaluate yield, purity (via HPLC or NMR), and reaction time. For reproducibility, document parameters like stoichiometry, solvent choice, and workup procedures systematically .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR to confirm sulfonyl chloride and chloro-substituent positions.
- FT-IR to identify S=O and C-Cl stretches (e.g., ~1370 cm⁻¹ for sulfonyl groups).
- Mass spectrometry (EI/ESI) for molecular ion validation.
- Elemental analysis to verify stoichiometry. Ensure all data align with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What precautions are necessary when handling this compound in aqueous reactions?
Due to its hydrolytic sensitivity, reactions should be conducted under anhydrous conditions (e.g., dried solvents, inert atmosphere). Use sealed systems to minimize moisture exposure. Post-reaction, quench residual sulfonyl chloride with ice-cold water to prevent uncontrolled exothermic reactions .
Q. How can researchers mitigate common side reactions during sulfonation?
Over-sulfonation or decomposition can occur with excessive reagent use or high temperatures. Mitigation strategies include:
- Stepwise addition of chlorosulfonic acid.
- Monitoring reaction progress via TLC or in situ spectroscopy.
- Optimizing reaction time to balance yield and side-product formation .
Q. What criteria guide solvent selection for reactions involving this compound?
Prioritize solvents with low nucleophilicity (e.g., dichloromethane, THF) to avoid unintended sulfonate ester formation. Polar aprotic solvents (e.g., DMF) may enhance solubility but require strict moisture control. Validate compatibility with reagents via preliminary stability tests .
Advanced Research Questions
Q. How can discrepancies in reported stability data under varying pH conditions be resolved?
Conduct systematic stability studies across pH ranges (1–14) using buffered solutions. Monitor degradation via UV-Vis kinetics or LC-MS to identify hydrolysis products (e.g., sulfonic acids). Statistical analysis (e.g., ANOVA) can quantify variability between replicates, while Arrhenius plots may predict shelf-life under storage conditions .
Q. What strategies improve regioselectivity in sulfonation of quinoxaline derivatives?
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directed ortho-metalation to pre-functionalize the quinoxaline core.
- Computational modeling (e.g., DFT) to predict reactive sites.
- Catalytic systems (e.g., Lewis acids) to modulate sulfonyl group orientation .
Q. How can mechanistic studies elucidate the sulfonation pathway?
Use isotopic labeling (e.g., ³⁵S) to trace sulfonyl group incorporation. Kinetic studies under varying temperatures and concentrations can differentiate between concerted and stepwise mechanisms. Couple with spectroscopic intermediates (e.g., in situ IR) to identify transient species .
Q. What role does computational chemistry play in optimizing synthetic protocols?
Molecular dynamics simulations can predict solvent effects on reaction pathways, while docking studies may identify steric barriers in regioselective sulfonation. Validate predictions with experimental data to refine reaction conditions iteratively .
Q. How can degradation pathways be mapped to improve storage and application?
Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS/MS identifies primary degradation products (e.g., hydrolyzed sulfonic acids). Use QSAR models to correlate structural features with stability, guiding molecular modifications for enhanced robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
